(2-Styryl-5-azepan-1-yl-1,3-oxazol-4-yl)(triphenyl)phosphonium iodide
Overview
Description
The compound “(2-Styryl-5-azepan-1-yl-1,3-oxazol-4-yl)(triphenyl)phosphonium iodide” is a chemical with the molecular formula C35H34IN2OP . It has a molecular weight of 656.54 . This compound is part of a collection of rare and unique chemicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, and density . Unfortunately, these specific details for “this compound” are not provided in the available resources.Scientific Research Applications
Synthesis and Chemical Applications
Chiral Phosphonium Salt Synthesis : A chiral phosphonium salt, structurally similar to the compound , was synthesized for the preparation of α-substituted alaninol derivatives. This synthesis method is applicable to various types of aldehyde reactions, providing a new approach to synthesize chiral S1P 1 agonists and TAAR1 agonists (Tsuji, Suzuki, Nakamura, & Nishi, 2014).
Reactivity with Alkanolamines : Interaction of structurally similar phosphonium chlorides with alkanolamines results in 4-oxazolylphosphonium salts. This reaction has proven useful for synthesizing compounds with varied structural configurations, as confirmed by various spectroscopic and crystallographic methods (Golovchenko et al., 2020).
Synthesis of Oxadiazoles : A related process involves treating unsaturated amide oximes with specific reagents to prepare styryl-1,2,4-oxadiazoles. This method contributes to the synthesis of compounds with potential applications in various chemical domains (Claisse et al., 1973).
Biological and Pharmacological Research
Antimicrobial Activity : Triphenylphosphonium salts based on related structures have shown antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Bratenko et al., 1991).
Anticancer Activity Evaluation : A series of 1,3-oxazol-4-yltriphenylphosphonium salts has been synthesized and evaluated for anticancer activity. This research indicates the potential of such compounds in developing new anticancer drugs (Brusnakov et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
[5-(azepan-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl]-triphenylphosphanium;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N2OP.HI/c1-2-16-28-37(27-15-1)35-34(36-33(38-35)26-25-29-17-7-3-8-18-29)39(30-19-9-4-10-20-30,31-21-11-5-12-22-31)32-23-13-6-14-24-32;/h3-14,17-26H,1-2,15-16,27-28H2;1H/q+1;/p-1/b26-25+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMDPZKCUIADOX-BTKVJIOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(N=C(O2)C=CC3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C2=C(N=C(O2)/C=C/C3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34IN2OP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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